

Commercial Suppliers and Technical Guide for trans-3,4-Difluorocinnamic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans-3,4-Difluorocinnamic acid*

Cat. No.: *B1146909*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **trans-3,4-Difluorocinnamic acid**, a key building block in the synthesis of various pharmacologically active compounds. This guide covers its commercial availability, physicochemical properties, detailed experimental protocols for its use, and insights into the signaling pathways of molecules derived from it.

Commercial Availability and Properties

trans-3,4-Difluorocinnamic acid is readily available from a range of commercial chemical suppliers. The typical purity offered is $\geq 95-98\%$. Below is a summary of its key properties based on data from various suppliers.

| Property | Value |
|-------------------|--|
| CAS Number | 112897-97-9[1] |
| Molecular Formula | C ₉ H ₆ F ₂ O ₂ [1] |
| Molecular Weight | 184.14 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 194-198 °C |
| Purity | ≥95% to >98% (GC or HPLC)[2] |
| IUPAC Name | (2E)-3-(3,4-difluorophenyl)prop-2-enoic acid[1] |
| Synonyms | (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1] |

Applications in Drug Discovery

trans-3,4-Difluorocinnamic acid serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. Notably, it is a precursor for:

- **Substituted Isoquinolones:** These compounds, synthesized via a Curtius rearrangement of cinnamic acids, have been identified as potent 5-HT₃ antagonists, which are valuable in antiemetic therapies for cancer patients.[3]
- **Psammaphin A Derivatives:** This class of compounds is under investigation as radiosensitizers for human lung cancer and glioblastoma. **trans-3,4-Difluorocinnamic acid** is used to create novel analogs with potentially improved bioavailability and efficacy.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **trans-3,4-Difluorocinnamic acid** and its derivatives.

Synthesis of trans-3,4-Difluorocinnamic Acid via Knoevenagel-Doebner Condensation

This protocol is a representative method for the synthesis of cinnamic acids.

Reaction:



Materials:

- 3,4-Difluorobenzaldehyde
- Malonic acid
- Pyridine (as solvent and base)
- Piperidine (catalyst)
- Concentrated Hydrochloric Acid
- Ice
- Distilled water

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde and a molar excess of malonic acid in pyridine.
- Add a catalytic amount of piperidine to the solution.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude **trans-3,4-difluorocinnamic acid**.
- Collect the precipitated solid by vacuum filtration.

- Wash the solid with cold distilled water to remove any remaining salts.
- Dry the crude product.

Purification of **trans-3,4-Difluorocinnamic Acid** by Recrystallization

Procedure:

- Select a suitable solvent or a mixed solvent system. For cinnamic acids, a mixture of an alcohol (e.g., ethanol or methanol) and water is often effective. The acid should be soluble in the alcohol and insoluble in water.
- Dissolve the crude **trans-3,4-difluorocinnamic acid** in a minimum amount of the hot alcohol in an Erlenmeyer flask.
- Once fully dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating saturation.
- Add a few more drops of the hot alcohol until the solution becomes clear again.
- Allow the flask to cool slowly to room temperature. Crystals of the purified product should form.
- For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.
- Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
- Dry the crystals thoroughly.

Synthesis of a Psammaplin A Derivative (Amide Coupling)

This protocol is adapted from the synthesis of similar compounds described by Wee et al. (2019).^{[4][5]}

Reaction:

trans-3,4-Difluorocinnamic Acid + Cystamine Dihydrochloride → Dimeric Disulfide Derivative

Materials:

- **trans-3,4-Difluorocinnamic Acid**
- Cystamine dihydrochloride
- N-Hydroxysuccinimide (NHS)
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Triethylamine (TEA)
- Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

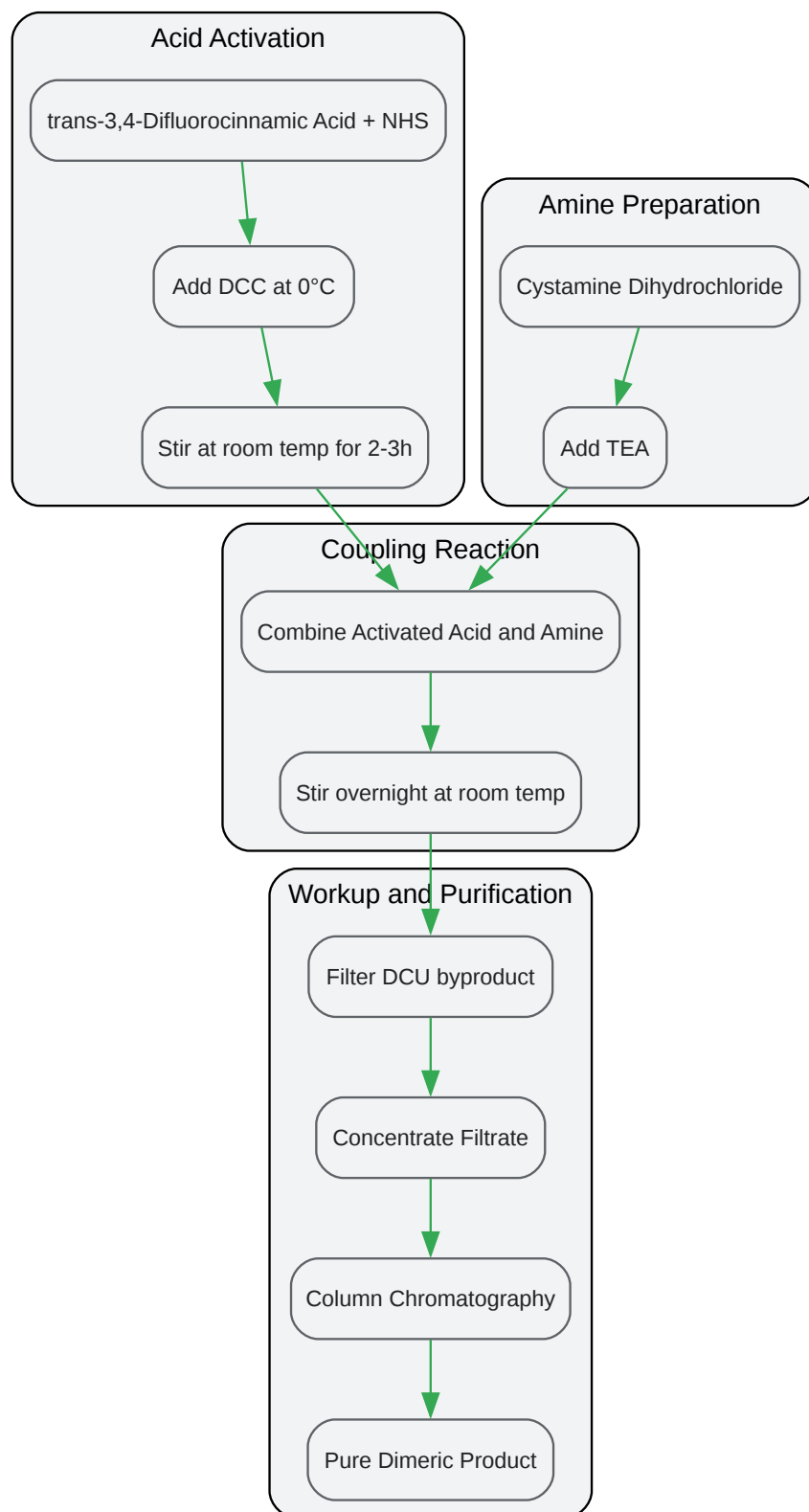
Procedure:

- Dissolve **trans-3,4-difluorocinnamic acid** and NHS in the chosen solvent in a round-bottom flask.
- Cool the mixture in an ice bath and add DCC. Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-3 hours to activate the carboxylic acid.
- In a separate flask, dissolve cystamine dihydrochloride in the solvent and add TEA to neutralize the hydrochloride salt.
- Add the solution of the activated acid to the cystamine solution.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction by TLC.
- Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography.

Visualizations of Workflows and Signaling Pathways

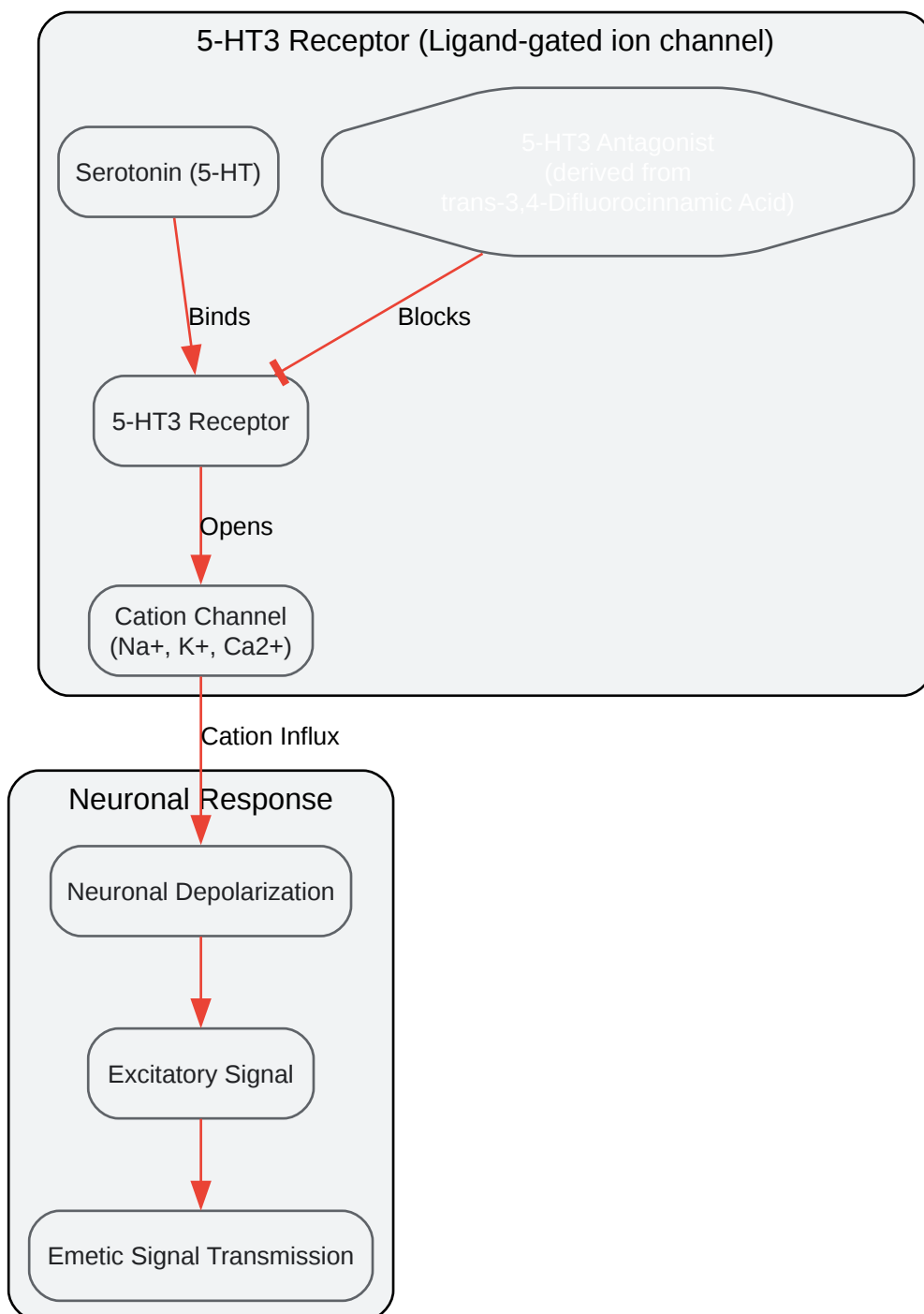
Experimental Workflow: Synthesis of a Psammaplin A Derivative



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a dimeric disulfide derivative from **trans-3,4-difluorocinnamic acid**.

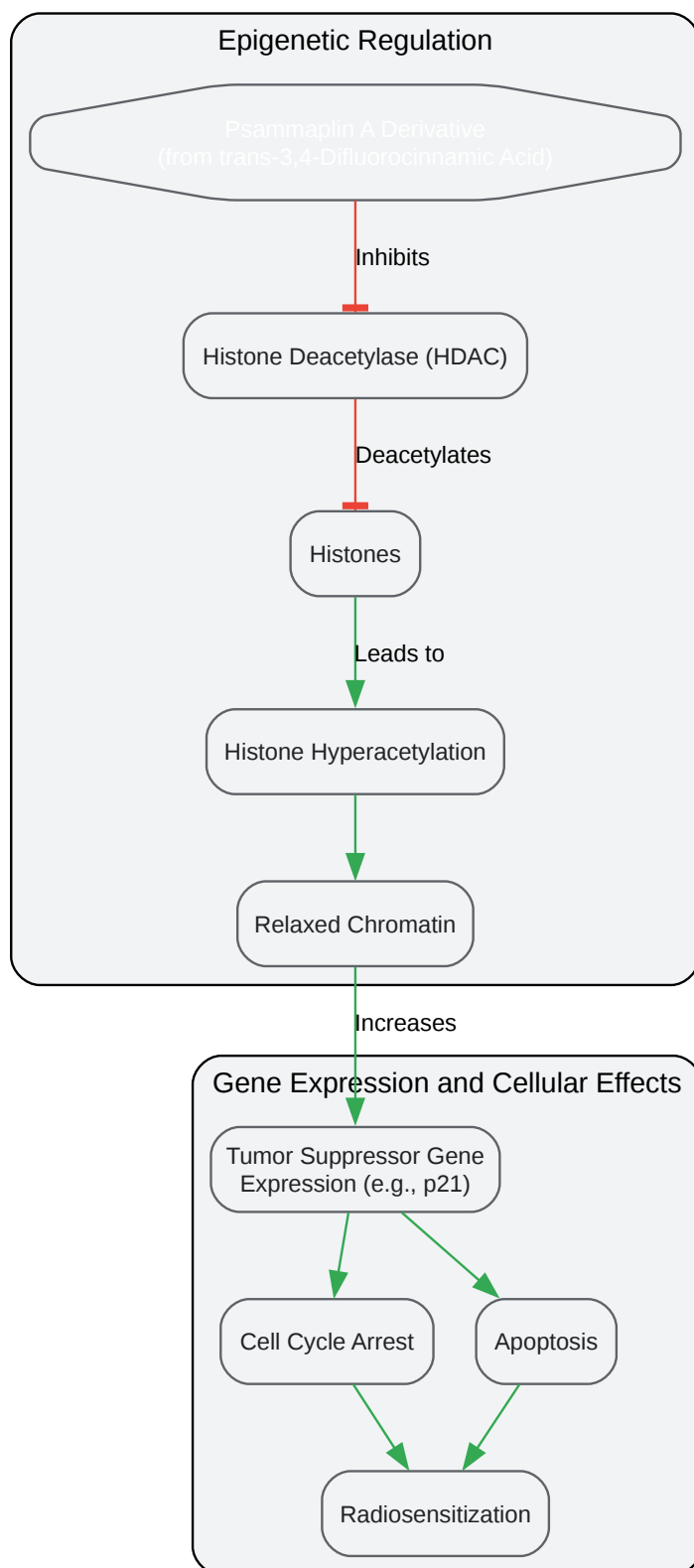
Signaling Pathway: 5-HT₃ Receptor Antagonism



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of the 5-HT₃ receptor and its inhibition by an antagonist.

Signaling Pathway: Psammaplin A Derivative as an HDAC Inhibitor



[Click to download full resolution via product page](#)

Caption: Mechanism of action for a Psammaplin A derivative as a histone deacetylase (HDAC) inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-3,4-Difluorocinnamic acid | C₉H₆F₂O₂ | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. ossila.com [ossila.com]
- 4. Psammaplin A-Modified Novel Radiosensitizers for Human Lung Cancer and Glioblastoma Cells [jrpr.org]
- 5. jrpr.org [jrpr.org]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for trans-3,4-Difluorocinnamic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146909#commercial-suppliers-of-trans-3-4-difluorocinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com